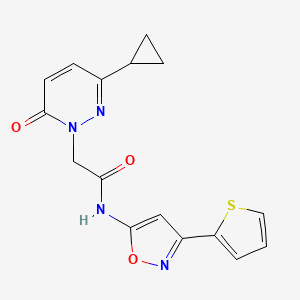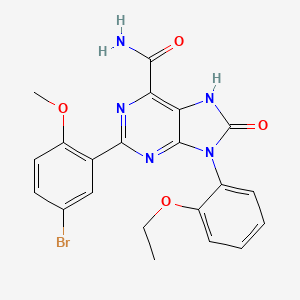
2-(5-bromo-2-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-bromo-2-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H18BrN5O4 and its molecular weight is 484.31. The purity is usually 95%.
BenchChem offers high-quality 2-(5-bromo-2-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-bromo-2-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bromophenols and Nucleoside Base Derivatives
Research has explored bromophenols coupled with nucleoside base derivatives, highlighting their isolation from the red alga Rhodomela confervoides and the use of spectroscopic and chemical methods for structural determination (Ma et al., 2007).
Synthesis of CCR5 Antagonists
A practical method for synthesizing CCR5 antagonists, which are significant in HIV treatment, has been developed. This includes the use of brominated intermediates in the synthesis process (Ikemoto et al., 2005).
Metabolism Studies
Studies on the metabolism of brominated psychoactive phenethylamines in rats have identified various metabolites, providing insights into metabolic pathways and potential applications in pharmacology and toxicology (Kanamori et al., 2002).
Synthesis of Dopamine and Serotonin Receptor Antagonists
Efficient synthesis methods for compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid have been developed, a crucial moiety in dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists (Hirokawa et al., 2000).
Diuretic Properties and Polymorphism
Studies on compounds with diuretic properties, such as 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have revealed the presence of different polymorphic modifications, which can be used as new hypertension remedies (Shishkina et al., 2018).
Anticancer Research
Research into 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-caboxamide derivatives has shown their potential as selective anti-lung cancer agents, highlighting their antiproliferative activities and structure-activity relationships (Zhao et al., 2018).
properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O4/c1-3-31-15-7-5-4-6-13(15)27-20-17(25-21(27)29)16(18(23)28)24-19(26-20)12-10-11(22)8-9-14(12)30-2/h4-10H,3H2,1-2H3,(H2,23,28)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBVGIMRMPMQBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=CC(=C4)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2373968.png)

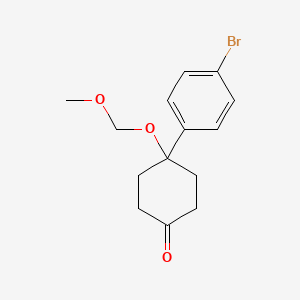
![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2373973.png)
![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea](/img/structure/B2373974.png)
![1-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2373976.png)

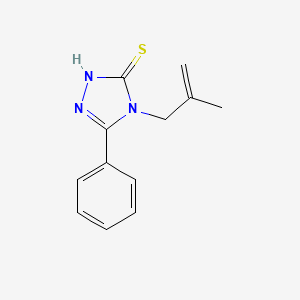
![2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2373985.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-(methylsulfanyl)butanoate](/img/structure/B2373988.png)
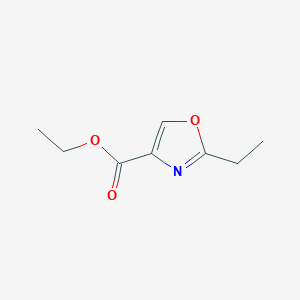
![methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2373990.png)
